2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
CAS No.: 1638767-57-3
Cat. No.: VC2892669
Molecular Formula: C7H3Cl2N3O
Molecular Weight: 216.02 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1638767-57-3 |
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Molecular Formula | C7H3Cl2N3O |
Molecular Weight | 216.02 g/mol |
IUPAC Name | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde |
Standard InChI | InChI=1S/C7H3Cl2N3O/c8-5-4-3(2-13)1-10-6(4)12-7(9)11-5/h1-2H,(H,10,11,12) |
Standard InChI Key | PEXLLWSAFWLAEU-UHFFFAOYSA-N |
SMILES | C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C=O |
Canonical SMILES | C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C=O |
Introduction
Chemical Structure and Properties
Structural Features
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde consists of a pyrrolo[2,3-d]pyrimidine heterocyclic core with two chlorine substituents at positions 2 and 4 of the pyrimidine ring and a carbaldehyde group at position 5 of the pyrrole portion. This scaffold is notable for its electron-deficient aromatic system, which enhances its reactivity in nucleophilic aromatic substitution (SNAr) and cyclocondensation reactions. The compound's structure features:
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A bicyclic system with a pyrrole ring fused to a pyrimidine ring
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Two chlorine atoms functioning as leaving groups for substitution reactions
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A reactive carbaldehyde group that enables various transformations
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An N-H bond at position 7 (pyrrole nitrogen) that can be functionalized
The compound's electronic distribution makes the C-4 position more electrophilic than the C-2 position, resulting in regioselective reactions that are valuable in medicinal chemistry applications.
Physical and Chemical Properties
The compound possesses distinct physical and chemical properties that influence its handling and applications:
The compound's formulation as C7H3Cl2N3O represents a molecular structure with seven carbon atoms, three hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom. This composition contributes to its chemical behavior and reactivity patterns.
Synthesis Methods
Laboratory Synthesis
The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves the chlorination of pyrrolo[2,3-d]pyrimidine derivatives. A common method employs the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out at elevated temperatures, typically between 70°C and 106°C, to facilitate the chlorination process.
The general synthetic route involves:
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Formation of the pyrrolo[2,3-d]pyrimidine core
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Chlorination at positions 2 and 4 using POCl₃ or similar chlorinating agents
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Introduction of the carbaldehyde group at position 5 via formylation reactions
Reaction conditions must be carefully controlled to prevent side reactions and maximize yield, as the electron-deficient nature of the heterocyclic system can lead to competing reaction pathways.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of reagents to manage the exothermic nature of the reaction. The product is then purified through filtration, extraction, and drying steps to obtain the desired compound in high yield and purity.
Key considerations in industrial production include:
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Temperature control to manage exothermic reactions
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Solvent selection for optimal solubility and reactivity
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Purification processes to remove impurities and reaction byproducts
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Quality control measures to ensure consistent product specifications
Chemical Reactions
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 4 can be replaced by various nucleophiles such as amines or thiols. These nucleophilic aromatic substitution reactions typically proceed under mild conditions, often in the presence of a base. The C-4 position generally exhibits higher reactivity toward nucleophiles compared to the C-2 position, allowing for regioselective transformations.
Common nucleophiles employed in these reactions include:
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Primary and secondary amines
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Alcohols and alkoxides
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Thiols and thiolates
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Hydrazine derivatives
The products of these substitution reactions are valuable intermediates in the synthesis of biologically active compounds.
Carbaldehyde Transformations
The carbaldehyde group at position 5 undergoes typical aldehyde reactions:
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Condensation with amines or hydrazines to form imines or hydrazones
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Wittig reactions to form alkenes
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Reduction to alcohols using reducing agents like sodium borohydride
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Oxidation to carboxylic acids
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Aldol condensations with compounds containing active methylene groups
These transformations significantly expand the compound's utility in synthesizing diverse derivatives with altered biological properties.
Coupling Reactions
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde participates in various coupling reactions, particularly at the chlorinated positions. Suzuki coupling reactions with boronic acids can form biaryl compounds under palladium catalysis. Other coupling methodologies, such as Stille and Buchwald-Hartwig reactions, provide additional means to introduce carbon-carbon and carbon-nitrogen bonds.
These reactions typically require:
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Palladium catalysts (like Pd(PPh₃)₄ or Pd(dppf)Cl₂)
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Appropriate ligands to enhance reactivity
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Base (often inorganic bases like K₂CO₃ or Cs₂CO₃)
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Controlled reaction conditions to prevent side reactions
Applications in Pharmaceutical Research
Kinase Inhibitor Development
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors. The compound has been investigated for developing inhibitors of tropomyosin-related kinases (Trk), which are implicated in pain sensation and cancer cell growth. These kinase inhibitors hold promise for treating conditions such as neuropathic pain and various cancers.
The pyrrolo[2,3-d]pyrimidine scaffold is recognized for its ability to occupy the ATP-binding pocket of kinases, with the chlorine substituents and carbaldehyde group contributing to binding affinity through hydrogen bonding and hydrophobic interactions.
Anticancer Drug Development
Derivatives of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde have demonstrated significant anticancer properties. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, with IC₅₀ values ranging from 29 to 59 μM. Some derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression, including EGFR and VEGFR2, with IC₅₀ values as low as 40 nM.
Compound | Cell Line | IC₅₀ (μM) | Target Enzymes |
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5k | HepG2 | 40 | EGFR, Her2, VEGFR2 |
5h | MDA-MB-231 | 59 | CDK2 |
5e | MCF-7 | 29 | - |
The mechanism of action involves induction of apoptosis through upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2.
Agricultural Applications
The compound has applications in agricultural chemistry, particularly in the formulation of herbicides. Its efficacy in controlling unwanted weeds makes it valuable for crop protection and enhancing agricultural productivity. The structural features of the compound contribute to its herbicidal activity, with variants showing differential effects on various weed species.
Compound | Activity Level | Target Weeds |
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2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | High | Various broadleaf weeds |
Other Herbicides | Moderate | Specific weed types |
Structure-Activity Relationships
Impact of Structural Modifications
The biological activity of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde derivatives is significantly influenced by structural modifications at key positions:
Chlorine Substitutions (Positions 2 and 4)
The dichloro substitution enhances electrophilicity at positions 2 and 4, enabling efficient SNAr reactions with nucleophiles like amines or thiols. Replacing the chlorine atoms with other groups affects both reactivity and biological activity. For example:
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Amino substitution often increases kinase inhibitory activity
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Alkoxy groups may improve solubility profiles
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Aryl substitution through coupling reactions can enhance target selectivity
Carbaldehyde Modifications (Position 5)
The carbaldehyde group facilitates various transformations:
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Condensation reactions with hydrazines to form hydrazones
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Knoevenagel condensations with active methylene compounds to form α,β-unsaturated derivatives
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Cyclocondensation reactions with sarcosine esters to form fused heterocycles
These modifications can significantly alter biological activity by changing hydrogen bonding patterns and electronic properties.
Comparison with Related Compounds
When comparing 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde with structurally related compounds, several trends emerge:
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The 5-carbaldehyde enables Knoevenagel condensations with active methylene compounds like malononitrile, forming α,β-unsaturated derivatives valuable in drug discovery.
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In contrast to methyl-substituted analogs (e.g., 4-chloro-2,7-dimethyl), the dichloro-carbaldehyde derivative requires less harsh conditions for functionalization due to increased electrophilicity.
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Compared to nitrile derivatives (2,4-dichloro-5-carbonitrile), the carbaldehyde group offers greater versatility in chemical transformations, though the nitrile can serve as a precursor for carboxylic acids via hydrolysis.
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Fluorine-substituted derivatives exhibit improved pharmacokinetic properties, including increased metabolic stability and blood-brain barrier penetration.
Biological Activity and Mechanism of Action
Enzyme Inhibition Mechanisms
The mechanism of action of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde derivatives involves interaction with specific molecular targets. In medicinal chemistry, these compounds act as precursors to kinase inhibitors, which block the activity of kinases involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation, making these compounds valuable in cancer treatment.
Molecular docking studies have revealed that binding interactions of these derivatives with their targets are comparable to established drugs like sunitinib. The key interactions include:
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Hydrogen bonding through the carbaldehyde group
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Hydrophobic interactions via the pyrrolo[2,3-d]pyrimidine core
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Specific contacts between the chlorine atoms and hydrophobic pockets in the target protein
Apoptosis Induction
Research indicates that treatment with derivatives of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde leads to increased apoptosis rates in cancer cells. For example, in HepG2 cells treated with compound 5k, apoptosis was significantly elevated compared to control groups.
The apoptotic pathway involves:
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Activation of caspase-3 and other pro-apoptotic enzymes
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Upregulation of Bax and other pro-apoptotic proteins
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Downregulation of anti-apoptotic proteins like Bcl-2
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Disruption of mitochondrial membrane potential
These mechanisms collectively contribute to the compounds' cytotoxic effects on cancer cells.
Analytical Characterization
Spectroscopic Identification
The structural confirmation and purity assessment of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde rely on various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can confirm the structure by revealing characteristic shifts :
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The aldehyde proton appears as a singlet at approximately 9.8-10.2 ppm
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Pyrrole C-H proton signals are typically found at 7-8 ppm
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The N-H proton signal is often broad and may appear around 10-12 ppm
¹³C NMR provides additional structural confirmation with signals for:
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Carbaldehyde carbon (around 180-190 ppm)
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Aromatic carbons (110-160 ppm)
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Carbon atoms bearing chlorine (showing characteristic downfield shifts)
Infrared (IR) Spectroscopy
IR spectroscopy identifies key functional groups :
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Aldehyde C=O stretch (~1700 cm⁻¹)
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N-H stretches (~3200 cm⁻¹)
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C=N and C=C stretching of the aromatic system (1400-1600 cm⁻¹)
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C-Cl stretching at lower frequencies
Mass Spectrometry
Mass spectrometric analysis confirms the molecular formula through:
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Molecular ion peak (M⁺) at m/z 216
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Characteristic isotope pattern due to the presence of two chlorine atoms
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Fragmentation patterns consistent with the proposed structure
Research Applications
Biochemical Research
Researchers utilize 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde to explore enzyme inhibition mechanisms and receptor interactions. Its structural properties make it a valuable tool for discovering new therapeutic targets. In studies focusing on enzyme inhibition, derivatives of this compound have shown promising results against specific targets involved in disease pathways.
The compound serves as:
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A probe for studying kinase binding sites
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A tool for investigating structure-activity relationships
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A platform for developing biological assays
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A structural template for rational drug design
Material Science Applications
The stability and reactivity of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde make it suitable for applications in material science. It is being investigated for potential uses in coatings and polymers due to its unique structural features and chemical properties.
Analytical Chemistry
Future Research Directions
Advancing Synthetic Methodologies
Future research could focus on developing more efficient and sustainable synthetic routes for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Potential approaches include:
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Microwave-assisted synthesis to reduce reaction times and improve yields
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Flow chemistry for continuous production with better control over reaction parameters
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Green chemistry approaches using less hazardous reagents and solvents
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One-pot multi-step processes to minimize isolation of intermediates
These advancements would make the compound more accessible for research and development purposes.
Expanding Therapeutic Applications
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold suggests potential applications beyond current therapeutic areas:
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Development of targeted protein degraders (PROTACs) incorporating the pyrrolo[2,3-d]pyrimidine core
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Exploration of immunomodulatory properties for autoimmune disease treatment
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Investigation of neuroprotective effects through specific kinase inhibition
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Design of dual or multi-targeted inhibitors addressing complex disease mechanisms
Molecular docking studies and structure-based design approaches will continue to guide the rational development of optimized derivatives with enhanced potency and selectivity.
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